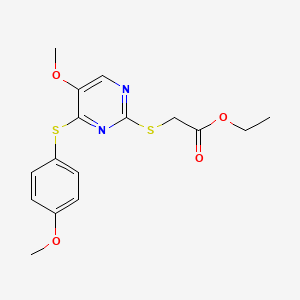

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate

Description

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a pyrimidine derivative featuring dual sulfanyl (-S-) linkages and methoxy (-OCH₃) substituents. Its structure includes a pyrimidine core substituted at positions 2 and 4 with sulfanylacetate and 4-methoxyphenylsulfanyl groups, respectively, and a methoxy group at position 3. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive sulfanyl groups and aromatic substituents .

Properties

IUPAC Name |

ethyl 2-[5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-4-22-14(19)10-23-16-17-9-13(21-3)15(18-16)24-12-7-5-11(20-2)6-8-12/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLGIJLXPFOPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of methoxy and sulfanyl groups. Common reagents used in these reactions include methoxybenzene, sulfur-containing compounds, and ethyl acetate. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Anticancer Research

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate has been investigated for its anticancer properties. Compounds with similar structures have shown promising results in inhibiting various cancer cell lines.

Case Study: Inhibition of Thymidine Phosphorylase

A study highlighted the synthesis of derivatives that exhibited potent inhibitory activity against thymidine phosphorylase, an enzyme implicated in cancer progression. These derivatives demonstrated high potency against breast cancer cell lines (MCF-7) with IC50 values significantly lower than standard treatments like 5-fluorouracil . This suggests that this compound may share similar mechanisms of action.

Mechanism-Based Approaches in Drug Development

Recent research emphasizes mechanism-based approaches for developing anticancer drugs. This compound could be part of a new class of drugs targeting specific pathways involved in tumor growth and metastasis.

Example: Targeting CDK Enzymes

Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor proliferation .

Potential in Antiviral Applications

Research into pyrimidine derivatives has also indicated potential antiviral properties. This compound may exhibit activity against viral targets by interfering with nucleic acid synthesis, similar to other pyrimidine analogs.

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that can be optimized for yield and purity. Structural modifications can enhance its biological activity and selectivity for specific targets.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The methoxy and sulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The target compound’s substituents significantly influence its electronic and steric properties. Key comparisons with analogues include:

Table 1: Substituent Comparison

Key Findings :

- Electron-Donating vs. In contrast, nitro (NO₂) or chloro (Cl) substituents in analogues reduce electron density, favoring electrophilic reactions .

- Steric Effects: The 4-methoxyphenylsulfanyl group in the target compound introduces steric bulk compared to smaller substituents like pyridinyl () or nitro-phenoxy ().

Key Findings :

- Efficiency : The analogue in achieved 81% yield using column chromatography, suggesting robust synthetic routes for sulfanylacetate derivatives.

- Crystallization : Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate () was structurally validated via X-ray diffraction (R factor = 0.038), indicating high crystallinity, a property likely shared by the target compound .

Table 3: Physicochemical and Functional Comparisons

Key Findings :

- Lipophilicity: The target compound’s methoxy groups may improve membrane permeability compared to polar nitro or amino analogues .

- Reactivity : Nitro-substituted analogues () are prone to reduction reactions, whereas the target compound’s methoxy groups offer stability under oxidative conditions.

Biological Activity

Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with methoxy and sulfanyl groups, along with an ethyl acetate moiety. Its structural complexity suggests a potential for varied interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antiviral Activity : Compounds containing pyrimidine derivatives have shown promise as antiviral agents. For instance, certain derivatives have been reported to inhibit the replication of viruses such as HIV and MeV (measles virus) with low IC50 values, indicating high potency .

- Anticancer Properties : Pyrimidine-based compounds are often investigated for their anticancer potential. Studies have demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

- Antioxidant Effects : The presence of methoxy groups is known to contribute to antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as enzyme inhibitors, particularly targeting kinases and polymerases involved in viral replication and cancer cell proliferation.

- Receptor Binding : The compound may interact with specific cellular receptors, modulating signaling pathways that lead to therapeutic effects.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Study 1: Antiviral Activity

A study investigated a series of pyrimidine derivatives for their antiviral efficacy against HIV. The most potent compound exhibited an IC50 value of 0.02 µM, highlighting the potential for this compound to serve as a lead compound in antiviral drug development .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that modifications on the pyrimidine scaffold significantly increased cytotoxicity. A derivative with similar structural features showed an IC50 value of 1.5 µM against breast cancer cells, suggesting that this compound may possess similar anticancer properties .

Comparative Analysis of Related Compounds

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic substitution reactions. For example, substituting a halogen atom (e.g., chloro) on the pyrimidine ring with thiol-containing nucleophiles like 4-methoxythiophenol under basic conditions (e.g., KOH/MeOH) . Optimization includes:

- Temperature control : Reactions at 60–80°C improve substitution efficiency while minimizing side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, but methanol is preferred for solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms bond lengths (C–S: ~1.75–1.82 Å) and dihedral angles between pyrimidine and methoxyphenyl groups (~15–25°) .

- NMR spectroscopy : Distinct signals for methoxy groups (δ ~3.8–4.0 ppm), acetate (δ ~4.2 ppm), and sulfanyl protons (δ ~4.4–4.6 ppm) validate connectivity .

- Mass spectrometry : ESI-MS provides molecular ion peaks ([M+H]+) matching theoretical m/z values (e.g., ~395.4 for C₁₇H₁₈N₂O₅S₂).

Q. Table 1: Key Structural Parameters from X-ray Diffraction

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence reactivity in cross-coupling reactions involving this compound?

Answer:

- Electron-donating groups (e.g., methoxy) : Stabilize intermediates during Suzuki-Miyaura coupling by resonance, enhancing yields (e.g., 70–85% with Pd(PPh₃)₄ catalyst) .

- Electron-withdrawing groups (e.g., nitro) : Increase oxidative addition rates but may lead to side reactions (e.g., decomposition under basic conditions) .

- DFT calculations : Predict charge distribution at sulfur atoms to guide ligand design for catalytic systems .

Q. What contradictions exist in reported spectroscopic data for derivatives, and how can they be resolved experimentally?

Answer:

- NMR signal splitting : Discrepancies in coupling constants (e.g., J = 8–12 Hz for aromatic protons) arise from conformational flexibility. Variable-temperature NMR (VT-NMR) can freeze rotamers for clarity .

- Mass spectrometry adducts : Sodium/potassium adducts ([M+Na]+) may obscure molecular ion identification. Use high-resolution MS (HRMS) or ion suppression techniques .

Q. What strategies mitigate sulfur oxidation during storage or catalytic applications?

Answer:

- Inert atmosphere : Store under argon or nitrogen to prevent disulfide formation.

- Antioxidant additives : 0.1% BHT (butylated hydroxytoluene) in solution inhibits radical-mediated oxidation .

- Coordination chemistry : Chelating ligands (e.g., triphenylphosphine) stabilize sulfur centers in metal complexes .

Q. Table 2: Comparative Reactivity of Sulfanyl Acetate Derivatives

| Derivative | Oxidation Potential (V) | Stability in Air (hr) |

|---|---|---|

| Ethyl (4-methoxyphenyl)sulfanyl acetate | +1.2 | 48 |

| Ethyl (3-nitrophenyl)sulfanyl acetate | +0.8 | 12 |

| Ethyl (methylsulfanyl)acetate | +1.5 | 72 |

Methodological Considerations

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced bioactivity?

Answer:

Q. What are the limitations of crystallographic data for this compound, and how can dynamic processes be captured?

Answer:

- Thermal motion : High B-factors for flexible sulfanyl-acetate chains reduce resolution. Use low-temperature (100 K) data collection .

- Disorder modeling : SHELXL’s PART instruction resolves overlapping atoms in asymmetric units .

- Time-resolved crystallography : Synchrotron radiation tracks conformational changes during ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.